5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Chemical Structure:
The compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Key substituents include:
- 2-Ethyl group: Positioned at the thiazole ring’s C2, enhancing lipophilicity compared to methyl analogs.
- 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl): A bulky hybrid substituent combining a 3,5-dimethylpiperidine (tertiary amine) and a 2-fluorophenyl group. This moiety likely facilitates dual interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic and peripheral anionic sites) .
Molecular Formula: C₂₁H₂₆FN₅OS (estimated molecular weight: ~415.5).
Synthesis Pathway:
While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., ) are synthesized via Erlenmeyer-Plöchl reactions, Williamson etherification, and cyclization steps. The ethyl group at C2 may require modified alkylation protocols compared to methyl derivatives .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-7-5-6-8-15(14)21)24-10-12(2)9-13(3)11-24/h5-8,12-13,17,26H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODIQLULLNPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this specific compound based on current research findings.
The chemical structure and properties of the compound are essential for understanding its biological activity. The molecular formula is with a molecular weight of 426.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O2S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1052556-28-1 |
1. Antioxidant Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole family exhibit significant antioxidant properties. A study demonstrated that similar derivatives showed high DPPH radical scavenging activity with an IC50 value indicating potent antioxidant capacity . While specific data on the compound is limited, its structural similarity suggests potential antioxidant effects.
2. Anti-inflammatory Activity
The compound's potential anti-inflammatory activity has been predicted based on its structural characteristics. Similar thiazolo derivatives have shown promising results in inhibiting COX enzymes and displaying anti-inflammatory effects comparable to standard medications like indomethacin . In vivo studies with related compounds indicated protection rates up to 67%, suggesting that this compound may also exhibit significant anti-inflammatory properties.
3. Anticancer Potential
Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticancer potential due to their ability to interfere with various cellular pathways. Some studies have highlighted their efficacy in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Although direct studies on this specific compound are scarce, its structural analogs have shown promising results.
Case Studies and Research Findings
A review of several studies provides insights into the biological activities associated with thiazolo[3,2-b][1,2,4]triazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The table below highlights structural differences and bioactivity trends among related thiazolo-triazole derivatives:
Key Trends in Bioactivity:
AChE Inhibition :
- Electron-donating groups (e.g., methoxy, dimethylpiperidine) at C3 or C6 enhance activity by interacting with AChE’s peripheral anionic site (PAS) .
- Bromine substitution at C6 increases potency due to hydrophobic interactions with the catalytic anionic site (CAS) .
- The target compound’s 3,5-dimethylpiperidine moiety may mimic tacrine-like binding to AChE’s PAS .
Anticancer Activity :
- Fluorophenyl groups (e.g., 2- or 4-fluoro) improve selectivity against cancer cells (e.g., HCT116, U2OS-EGFP) .
- Ethyl/methyl substitutions at C2 influence cytotoxicity; ethyl may enhance membrane permeability but requires balancing with toxicity .
Pharmacokinetic Considerations:
- The target compound’s 2-ethyl group increases molecular weight (~415.5 vs.
- The 2-fluorophenyl group offers moderate electron-withdrawing effects, balancing stability and target engagement compared to 3,4-difluorophenyl derivatives () .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via refluxing intermediates in ethanol, followed by recrystallization from DMF–EtOH (1:1) to achieve high purity (>95%) . Key parameters include:
- Reflux duration : 2–4 hours to ensure complete cyclization.
- Solvent selection : Ethanol balances reactivity and cost-effectiveness; DMF enhances solubility during purification.
- Workup : Filtration and washing with cold ethanol remove unreacted precursors .
Q. How can researchers validate the purity and structural integrity of this compound?
Use HPLC (95.5% purity threshold) and 1H NMR to confirm absence of side products. For example, the thiazolo-triazole core shows distinct aromatic proton signals at δ 7.2–8.1 ppm, while the 2-fluorophenyl group resonates near δ 6.8–7.4 ppm . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
Contradictions in pharmacological activity (e.g., antifungal vs. anticancer) may arise from:
- Structural analogs : Minor substituent changes (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) alter target binding .
- Assay conditions : Varying pH or solvent polarity (e.g., DMF vs. acetone) affect compound stability and activity .
- Solution : Standardize bioassays using potentiometric titration (pKa ~8.2 in tert-butyl alcohol) to control protonation states .
Q. How can molecular docking guide the design of analogs with enhanced activity?
Docking studies against 14-α-demethylase lanosterol (PDB:3LD6) reveal that the 3,5-dimethylpiperidine moiety occupies the hydrophobic active site, while the thiazolo-triazole core forms hydrogen bonds with catalytic residues . Modifications to the 2-fluorophenyl group (e.g., introducing electron-withdrawing groups) improve binding affinity by 15–20% in silico .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. The compound degrades rapidly at pH <3 due to triazole ring protonation .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, suggesting storage at −20°C in inert atmospheres .
Methodological Challenges
Q. How to address low yields during recrystallization?
- Solvent optimization : Use DMF–EtOH (1:1) instead of pure ethanol to reduce solubility issues.
- Gradient cooling : Slowly lower temperature from 60°C to 4°C to promote crystal nucleation .
- Additives : 1% acetic acid minimizes thiazolo-triazole oxidation during purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
